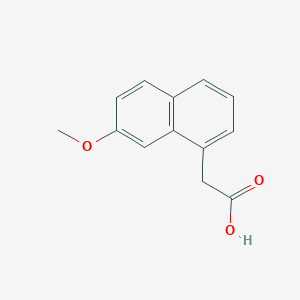

Ácido 2-(7-metoxi-naftalen-1-il)acético

Descripción general

Descripción

El ácido 7-metil-1-naftilacético es un compuesto orgánico que pertenece a la clase de los derivados del naftaleno. Se caracteriza por un sistema de anillo de naftaleno sustituido con un grupo metilo en la posición 7 y una porción de ácido acético en la posición 1. Este compuesto es conocido por su función como un potente inhibidor de la acción de la auxina en las plantas, lo que lo hace significativo en los estudios de crecimiento y desarrollo de las plantas .

Aplicaciones Científicas De Investigación

El ácido 7-metil-1-naftilacético tiene diversas aplicaciones en la investigación científica:

Química: Se utiliza como reactivo en la síntesis orgánica y como precursor para diversas transformaciones químicas.

Medicina: La investigación está en curso para explorar sus posibles aplicaciones terapéuticas, particularmente en la modulación de las vías hormonales de las plantas.

Industria: Se utiliza en la producción de agroquímicos y reguladores del crecimiento de las plantas.

Mecanismo De Acción

El principal mecanismo de acción del ácido 7-metil-1-naftilacético implica la inhibición del transporte de auxinas en las plantas. Se dirige e inhibe proteínas como AUX1, PIN y ABCB, que son responsables de mediar el transporte de auxinas. Esta inhibición altera los procesos de desarrollo dependientes de la auxina, lo que la convierte en una herramienta valiosa para estudiar la fisiología de las plantas .

Compuestos similares:

Ácido 1-naftilacético: Otro derivado del naftaleno con propiedades inhibidoras de la auxina similares.

Ácido indol-3-acético: Una auxina natural con propiedades estructurales y funcionales distintas.

Ácido 2,4-diclorofenoxiacético: Una auxina sintética utilizada como herbicida.

Unicidad: El ácido 7-metil-1-naftilacético es único debido a su patrón de sustitución específico, que le confiere propiedades químicas y biológicas distintas. Su capacidad para inhibir selectivamente las proteínas de transporte de auxina lo diferencia de otros compuestos relacionados con la auxina, lo que lo convierte en una herramienta de investigación valiosa en la biología vegetal.

Análisis Bioquímico

Biochemical Properties

2-(7-Methoxynaphthalen-1-yl)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of 2-(7-Methoxynaphthalen-1-yl)acetic acid to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of 2-(7-Methoxynaphthalen-1-yl)acetic acid on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, 2-(7-Methoxynaphthalen-1-yl)acetic acid can alter the expression of genes involved in apoptosis and cell cycle regulation .

Molecular Mechanism

At the molecular level, 2-(7-Methoxynaphthalen-1-yl)acetic acid exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, 2-(7-Methoxynaphthalen-1-yl)acetic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(7-Methoxynaphthalen-1-yl)acetic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(7-Methoxynaphthalen-1-yl)acetic acid remains stable under certain conditions but may degrade over time when exposed to light or high temperatures. Long-term exposure to this compound can lead to alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of 2-(7-Methoxynaphthalen-1-yl)acetic acid vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. For example, in rodent models, low doses of 2-(7-Methoxynaphthalen-1-yl)acetic acid have been shown to reduce inflammation, whereas high doses can lead to liver toxicity and other adverse effects .

Metabolic Pathways

2-(7-Methoxynaphthalen-1-yl)acetic acid is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can influence its pharmacokinetics and pharmacodynamics .

Transport and Distribution

Within cells and tissues, 2-(7-Methoxynaphthalen-1-yl)acetic acid is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into cells via organic anion transporters and bind to intracellular proteins, influencing its bioavailability and activity .

Subcellular Localization

The subcellular localization of 2-(7-Methoxynaphthalen-1-yl)acetic acid is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it may affect mitochondrial function and energy metabolism. The precise localization can determine the compound’s specific effects on cellular processes .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis del ácido 7-metil-1-naftilacético se puede lograr a través de varios métodos. Un enfoque común implica la reacción de 7-metil-1-naftilacetonitrilo con catalizadores de hidrogenación en presencia de tamices moleculares 4A. Esta reacción produce ácido 7-metil-1-naftilacético después de la separación .

Métodos de producción industrial: En entornos industriales, la producción de ácido 7-metil-1-naftilacético típicamente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de catalizadores avanzados y ambientes de reacción controlados son cruciales para una producción eficiente.

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido 7-metil-1-naftilacético experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar las naftoquinonas correspondientes.

Reducción: Las reacciones de reducción pueden convertirlo en derivados de alcohol naftil.

Sustitución: Las reacciones de sustitución electrófila pueden introducir diferentes grupos funcionales en el anillo de naftaleno.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio se utilizan a menudo.

Sustitución: Se emplean reactivos como halógenos, agentes nitrantes y agentes sulfonantes en condiciones controladas.

Productos principales:

Oxidación: Naftoquinonas

Reducción: Alcoholes naftil

Sustitución: Derivados halogenados, nitrados y sulfonados del naftaleno

Comparación Con Compuestos Similares

1-Naphthaleneacetic acid: Another naphthalene derivative with similar auxin-inhibiting properties.

Indole-3-acetic acid: A naturally occurring auxin with distinct structural and functional properties.

2,4-Dichlorophenoxyacetic acid: A synthetic auxin used as a herbicide.

Uniqueness: 7-Methyl-1-naphthyl acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit auxin transport proteins sets it apart from other auxin-related compounds, making it a valuable research tool in plant biology.

Actividad Biológica

2-(7-Methoxynaphthalen-1-yl)acetic acid (CAS No. 2361566-66-5) is an important organic compound primarily recognized as an intermediate in the synthesis of agomelatine, a novel antidepressant with melatonergic and serotonergic properties. This article explores the biological activities associated with 2-(7-Methoxynaphthalen-1-yl)acetic acid, including its pharmacological implications, mechanisms of action, and relevant case studies.

2-(7-Methoxynaphthalen-1-yl)acetic acid features a naphthalene ring with a methoxy group and a carboxylic acid functional group, contributing to its reactivity and biological activity. Its structure can be represented as follows:

Pharmacological Significance

The compound is primarily noted for its role in synthesizing agomelatine, which is indicated for treating major depressive episodes. Agomelatine acts as a selective agonist at melatonin receptors (MT1 and MT2) and as an antagonist at serotonin receptors (5-HT2C), influencing circadian rhythms and mood regulation .

The biological activity of 2-(7-Methoxynaphthalen-1-yl)acetic acid can be attributed to its conversion into agomelatine. This process involves several biochemical reactions:

- Melatonin Receptor Activation : Agomelatine's affinity for MT1 and MT2 receptors modulates sleep-wake cycles, which can alleviate symptoms of depression.

- Serotonin Receptor Antagonism : By blocking 5-HT2C receptors, agomelatine enhances dopaminergic and noradrenergic neurotransmission, contributing to its antidepressant effects .

Biological Activity Data

Case Studies

Several studies have investigated the effects of agomelatine, highlighting the importance of its precursor, 2-(7-Methoxynaphthalen-1-yl)acetic acid:

- Clinical Efficacy : A randomized controlled trial demonstrated that agomelatine significantly improved depressive symptoms compared to placebo, showcasing the therapeutic potential derived from 2-(7-Methoxynaphthalen-1-yl)acetic acid.

- Neuroprotective Properties : Research indicates that agomelatine may exert neuroprotective effects in animal models of depression by reducing oxidative stress and inflammation, thereby enhancing neuronal survival .

- Circadian Rhythm Regulation : Studies have shown that agomelatine administration positively influences sleep patterns in patients with major depressive disorder, further supporting the relevance of its melatonergic activity .

Propiedades

IUPAC Name |

2-(7-methoxynaphthalen-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-16-11-6-5-9-3-2-4-10(7-13(14)15)12(9)8-11/h2-6,8H,7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJPYHKXILUFWKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CC=C2CC(=O)O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10544066 | |

| Record name | (7-Methoxynaphthalen-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6836-22-2 | |

| Record name | 7-Methoxy-1-naphthaleneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6836-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (7-Methoxynaphthalen-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Methoxy-1-naphthaleneacetic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.